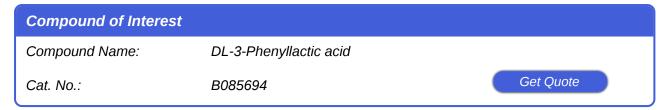


Toxicological Profile of DL-3-Phenyllactic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological assessment of **DL-3-Phenyllactic acid**. It is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled is based on publicly available safety data sheets and general knowledge of related compounds. Specific quantitative toxicological data for **DL-3-Phenyllactic acid** is limited in the public domain. The experimental protocols described are based on standardized OECD guidelines and represent the methodologies that would be employed to generate comprehensive toxicological data.

Introduction

DL-3-Phenyllactic acid (CAS No: 828-01-3), a metabolite of the amino acid phenylalanine, is a compound of growing interest in various fields, including its potential applications in the pharmaceutical and food industries. A thorough understanding of its toxicological profile is paramount for ensuring its safe development and use. This technical guide summarizes the available toxicological information for **DL-3-Phenyllactic acid** and provides detailed experimental protocols for its comprehensive assessment based on internationally recognized guidelines.

Executive Summary of Toxicological Data

Currently available data from safety data sheets (SDS) suggest that **DL-3-Phenyllactic acid** has a low acute toxicity profile. However, it is classified as a potential skin and eye irritant.



There is a notable absence of publicly available data regarding its sub-chronic, chronic, genotoxic, and carcinogenic potential. The following tables summarize the qualitative and, where available, quantitative toxicological data for **DL-3-Phenyllactic acid**.

Table 1: Acute Toxicity Data

Endpoint	Route of Administrat ion	Species	Value	Classificati on	Reference
LD50	Oral	Rat	Data Not Available	Not Classified	General SDS
LD50	Dermal	Rabbit	Data Not Available	Not Classified	General SDS
LC50	Inhalation	Rat	Data Not Available	Not Classified	General SDS

Note: The absence of specific LD50/LC50 values prevents a definitive quantitative assessment of acute toxicity. Based on general statements in safety data sheets, it is presumed to be of low toxicity.

Table 2: Irritation and Sensitization Data

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Potential Irritant	Category 2 (Irritant)	General SDS
Eye Irritation	Rabbit	Potential Irritant	Category 2A (Irritant)	General SDS
Skin Sensitization	Guinea Pig	Data Not Available	Not Classified	General SDS

Table 3: Repeated Dose Toxicity Data



Study Type	Route of Administrat ion	Species	NOAEL	Key Findings	Reference
Sub-chronic (90-day)	Oral	Rat	Data Not Available	Data Not Available	-
Chronic	Oral	Rodent	Data Not Available	Data Not Available	-

NOAEL: No Observed Adverse Effect Level

Table 4: Genotoxicity Data

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and Without S9	Data Not Available	-
In vitro Chromosomal Aberration	Mammalian Cells	With and Without S9	Data Not Available	-
In vivo Micronucleus Test	Rodent	-	Data Not Available	-

Table 5: Cytotoxicity Data

Cell Line	Assay	Endpoint	Result	Reference
Human Cervical Epithelial Cells	MTT Assay	Cell Viability	Low cytotoxicity	[1]

Experimental Protocols

The following sections detail the standardized methodologies for assessing the toxicological profile of **DL-3-Phenyllactic acid**. These protocols are based on the Organization for



Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

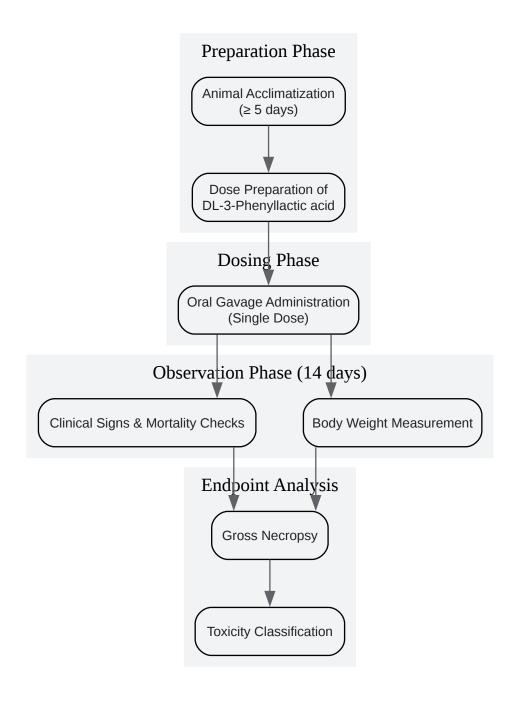
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

- Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), aged 8-12 weeks.
- Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C) and humidity (30-70%), and access to standard rodent diet and water ad libitum. Acclimatization period of at least 5 days.
- Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
- Administration: A single oral dose is administered by gavage to a group of three female rats.
- Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The primary endpoint is mortality. The number of animals that die within a defined period after dosing at a specific dose level is used to classify the substance's toxicity.





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Workflow for Acute Oral Toxicity Testing (OECD 423).

Dermal Irritation - OECD 404

This test evaluates the potential of a substance to cause skin irritation.

Methodology:

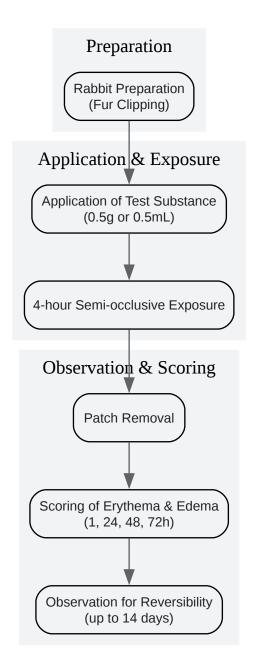
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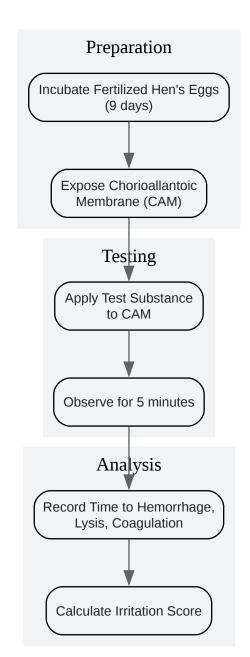




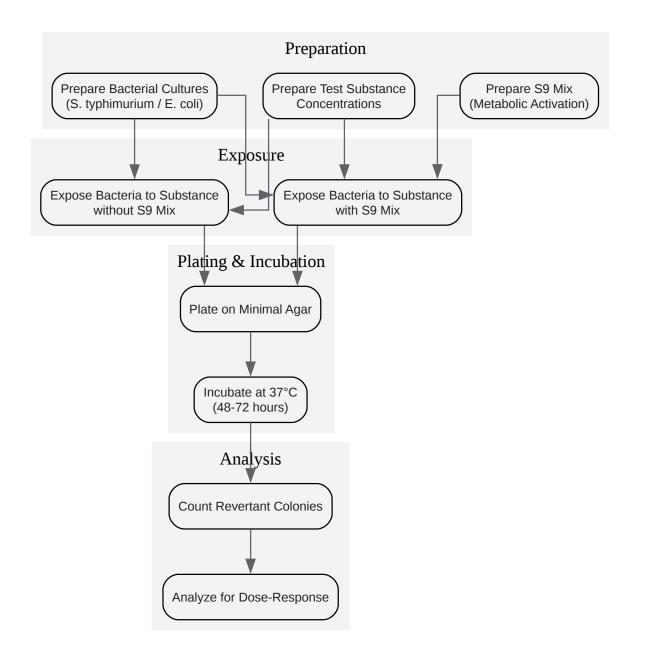
- Animal Model: Healthy young adult albino rabbits.
- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- Application: A 0.5 g (solid) or 0.5 mL (liquid) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch. An untreated skin area serves as a control.
- Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
- Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.
- Scoring: Skin reactions are scored according to a standardized grading system.



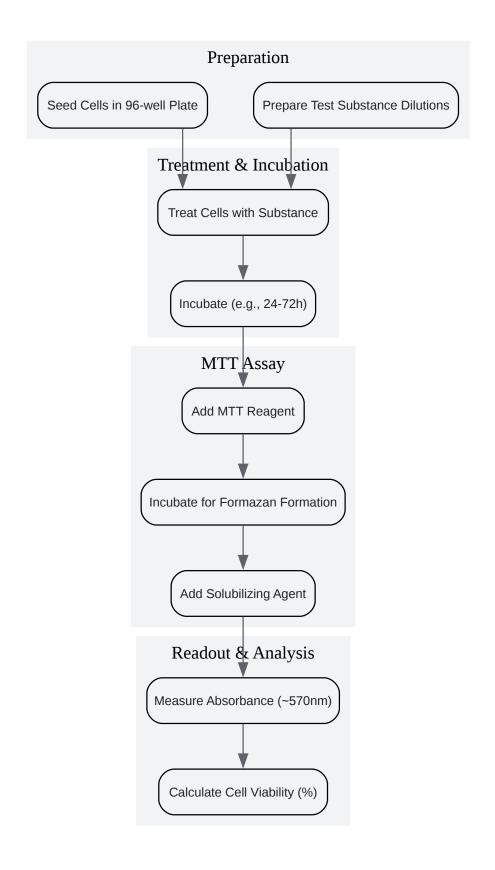




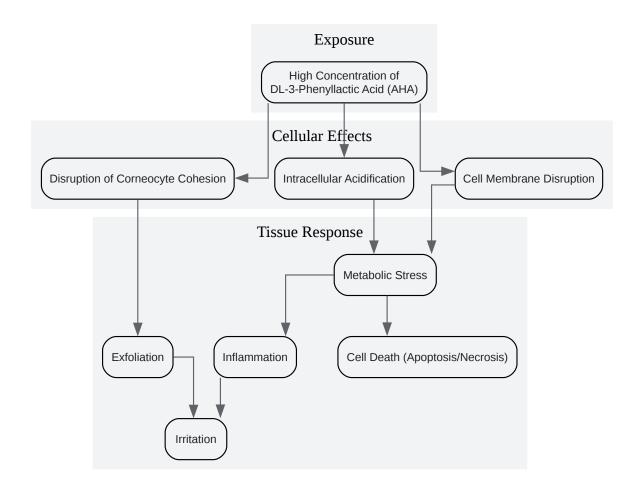












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References

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